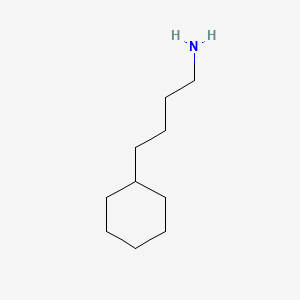

4-Cyclohexylbutan-1-amine

説明

4-Cyclohexylbutan-1-amine is a chemical compound with the molecular formula C10H21N . It is used for research and development purposes .

Molecular Structure Analysis

This compound contains a total of 32 bonds; 11 non-H bonds, 4 rotatable bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.28 . It has a boiling point of 73 °C at a pressure of 1 Torr, and a predicted density of 0.859±0.06 g/cm3 . The pKa is predicted to be 10.66±0.10 .科学的研究の応用

1. Development of Cyclohexadiene-Based Surrogates

Research led by Walker and Oestreich (2019) focused on developing cyclohexa-1,4-diene-based surrogates for challenging compounds. Their work, primarily in silylium ion chemistry, has expanded to include surrogates for various species like hydrocarbons and mineral acids, suggesting potential applications of similar structures like 4-Cyclohexylbutan-1-amine in creating stable alternatives to volatile or explosive compounds (Walker & Oestreich, 2019).

2. Catalyst Development for Reductive Amination

Guo et al. (2019) investigated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone. They demonstrated that catalyst morphology significantly impacts the yield of cyclopentylamine, an application that could be extended to related compounds like this compound for synthesizing value-added chemicals in industries like pharmaceuticals and cosmetics (Guo et al., 2019).

3. Asymmetric Cycloaddition Reactions

Cheng et al. (2015) developed chiral secondary amine-promoted asymmetric cycloadditions, utilizing structures similar to this compound. This method can potentially be applied to create various substituted cyclohexenes, highlighting the relevance of such compounds in stereoselective synthesis (Cheng et al., 2015).

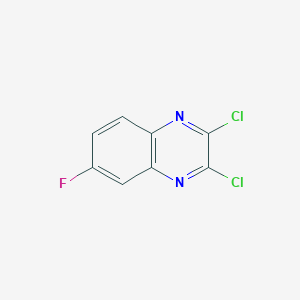

4. NHC-Catalyzed Amination

Huang et al. (2019) described an NHC-catalyzed α-carbon amination using cyclohexadiene-1,2-diimines, leading to the production of optically enriched dihydroquinoxalines. This study underscores the potential of amines like this compound in catalysis and synthesis of biologically relevant molecules (Huang et al., 2019).

5. Transfer Hydrogenation Using Cyclohexadienes

Chatterjee and Oestreich (2016) introduced cyclohexa-1,4-dienes in Brønsted acid-catalyzed transfer hydrogenation. While the focus was on imine reduction and reductive amination, this research indicates the potentialutility of related compounds like this compound in novel transfer hydrogenation processes (Chatterjee & Oestreich, 2016).

6. Photopolymerization and 3D Printing Applications

Chen et al. (2021) synthesized dyes based on 2,5-diethylene-cyclopentane-1-one for photopolymerization, demonstrating the potential of cyclohexane derivatives in advanced manufacturing techniques like 3D printing. Their work could guide the application of compounds like this compound in materials science and engineering (Chen et al., 2021).

7. Nucleophilic Substitution and Ring Expansion Reactions

Fujita et al. (2004) explored the nucleophilic substitution reaction of cyclohexenyl iodonium salts, leading to the generation of cyclohexyne intermediates. This research could be relevant for understanding the reactivity and potential applications of similar compounds like this compound in organic synthesis (Fujita et al., 2004).

8. Extraction of Organic Acids

Inci and Uslu (2005) investigated the extraction of citric acid using organic solutions of amines, highlighting the utility of cyclohexane derivatives in separation processes. This study suggests potential applications for this compound in industrial separation techniques (Inci & Uslu, 2005).

9. Synthesis of Bicyclic Compounds

Goh et al. (2014) developed a new route to synthesize bicyclo[1.1.1]pentan-1-amine, underlining the significance of amines like this compound in the synthesis of complex bicyclic structures for medicinal chemistry (Goh et al., 2014).

10. Palladium-Catalyzed Amination

Reddy and Tanaka (1997) described a palladium-catalyzed amination of aryl chlorides, which could be extended to the amination of compounds like this compound. This process is relevant for synthesizing aryl amines, important in pharmaceuticals and organic synthesis (Reddy & Tanaka, 1997).

Safety and Hazards

4-Cyclohexylbutan-1-amine is classified as having acute toxicity (Category 4, Oral) and can cause eye irritation (Category 2) . It is harmful if swallowed and can cause serious eye irritation . Safety measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gear .

作用機序

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors . The specific interaction of 4-Cyclohexylbutan-1-amine with these targets would depend on its chemical structure and properties .

Mode of Action

Amines can act as agonists or antagonists at various receptors, influencing the activity of these receptors and causing changes in cellular function . The specific mode of action of this compound would depend on its interaction with its primary targets.

Biochemical Pathways

Amines can influence various metabolic pathways, affecting the flux of metabolites and ensuring that the output of these pathways meets biological demand . The specific pathways affected by this compound would depend on its interaction with its primary targets.

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, influencing the onset, duration, and intensity of the drug’s effect . The specific ADME properties of this compound would depend on its chemical structure and properties.

Result of Action

Amines can have various effects at the molecular and cellular level, depending on their interaction with their primary targets . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

特性

IUPAC Name |

4-cyclohexylbutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c11-9-5-4-8-10-6-2-1-3-7-10/h10H,1-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQJLVGQKPMVHTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388904 | |

| Record name | 4-cyclohexylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-59-2 | |

| Record name | 4-cyclohexylbutan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4441-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

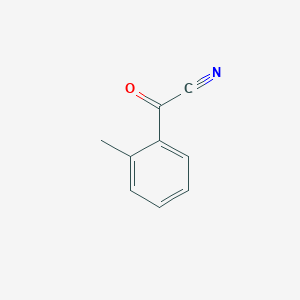

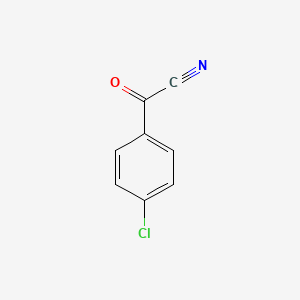

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-chlorophenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1352959.png)

![2-chloro-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B1352976.png)